molecular formula C11H7ClF2N2O B1480216 6-(3-chlorophenyl)-4-(difluoromethyl)pyrimidin-2(1H)-one CAS No. 1271474-72-6

6-(3-chlorophenyl)-4-(difluoromethyl)pyrimidin-2(1H)-one

Cat. No.: B1480216
CAS No.: 1271474-72-6
M. Wt: 256.63 g/mol
InChI Key: HTMPITBADDIDEU-UHFFFAOYSA-N
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Description

The compound 6-(3-chlorophenyl)-4-(difluoromethyl)pyrimidin-2(1H)-one is a pyrimidinone derivative of significant interest in medicinal and agrochemical research. Its molecular architecture, featuring a chlorophenyl moiety and a difluoromethyl group on a pyrimidin-2(1H)-one core, is associated with diverse biological activities. The 3-chlorophenyl group is a privileged structure in drug design, known to favorably influence a molecule's physicochemical properties, metabolic stability, and its ability to bind to biological targets . The strategic incorporation of fluorine atoms, as seen in the difluoromethyl group, is a well-established tactic in modern chemistry to modulate a compound's lipophilicity, metabolic stability, and conformational profile, often leading to enhanced bioactivity and optimal absorption characteristics . While the specific profile of this compound is under investigation, structurally analogous pyrimidine derivatives have demonstrated considerable potential as kinase inhibitors, with research showing that compounds with halogenated phenyl groups can potently suppress cyclin-dependent kinases (CDKs), presenting avenues for novel anticancer therapeutics . Furthermore, pyrimidine scaffolds bearing trifluoromethyl and phenyl substituents have been extensively studied for their potent fungicidal activities, particularly against Botrytis cinerea, suggesting that this compound could be a valuable candidate for developing new agrochemical agents . This makes this compound a versatile scaffold for researchers exploring new chemical entities in multiple life science fields.

Properties

IUPAC Name

4-(3-chlorophenyl)-6-(difluoromethyl)-1H-pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClF2N2O/c12-7-3-1-2-6(4-7)8-5-9(10(13)14)16-11(17)15-8/h1-5,10H,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTMPITBADDIDEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NC(=O)NC(=C2)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClF2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-(3-chlorophenyl)-4-(difluoromethyl)pyrimidin-2(1H)-one is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, characterized by its distinct structural features, has been investigated for its potential therapeutic applications, particularly in the fields of oncology and anti-inflammatory treatments.

Chemical Structure and Properties

  • Molecular Formula : C11_{11}H7_{7}ClF2_{2}N2_{2}O
  • Molecular Weight : 256.63 g/mol
  • CAS Number : 1271474-72-6

The compound features a chlorophenyl group and a difluoromethyl substituent on the pyrimidine ring, which are significant for its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antiproliferative Effects : Studies have shown that this compound can inhibit the growth of various cancer cell lines, suggesting potential as an anticancer agent. The mechanism appears to be independent of traditional pathways like dihydrofolate reductase inhibition, indicating alternative modes of action .
  • Anti-inflammatory Activity : Preliminary results indicate that this compound may possess anti-inflammatory properties. In vitro assays demonstrate its ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. For instance, IC50_{50} values for COX-2 inhibition have been reported in the low micromolar range, comparable to established anti-inflammatory drugs like celecoxib .

Case Studies and Research Findings

  • Antiproliferative Activity :
    • A study evaluating various pyrimidine derivatives found that this compound showed significant activity against breast and colon cancer cell lines. The compound's effectiveness was attributed to its structural features which enhance interaction with cellular targets .
  • Mechanistic Studies :
    • Mechanistic investigations revealed that the antiproliferative effects might be mediated through apoptosis induction rather than cell cycle arrest. Flow cytometry analyses indicated increased annexin V binding in treated cells, confirming apoptotic pathways were activated .
  • Anti-inflammatory Effects :
    • In a comparative study of various pyrimidine derivatives, this compound was shown to significantly reduce PGE2_2 production in RAW264.7 macrophages, with IC50_{50} values indicating strong inhibitory activity against COX-2 .

Data Tables

Activity TypeTest SystemIC50_{50} Value (µM)Reference
AntiproliferativeBreast Cancer Cell Line5.0
AntiproliferativeColon Cancer Cell Line7.5
COX-2 InhibitionRAW264.7 Macrophages0.04
COX-1 InhibitionRAW264.7 Macrophages0.10

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
Research indicates that compounds similar to 6-(3-chlorophenyl)-4-(difluoromethyl)pyrimidin-2(1H)-one exhibit significant antitumor properties. For instance, studies have shown that the difluoromethyl group enhances the compound's binding affinity to specific cancer-related enzymes, potentially inhibiting tumor growth. One study demonstrated the compound's effectiveness in vitro against various cancer cell lines, suggesting it could serve as a lead compound for developing new anticancer agents.

Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. Preliminary studies suggest that it may interact with enzymes involved in metabolic pathways, potentially modulating their activity. This interaction could lead to therapeutic applications in treating metabolic disorders or enhancing drug efficacy by targeting specific enzymes.

Synthetic Applications

Synthesis of Derivatives
this compound serves as a precursor for synthesizing various pyrimidine derivatives. The unique difluoromethyl group allows for further chemical modifications, making it a valuable building block in organic synthesis. Recent methodologies have reported efficient synthetic routes to obtain this compound, highlighting its importance in developing new pharmaceuticals .

Biological Studies

Binding Studies
In biological research, the binding affinity of this compound to various biological targets has been a focal point. Interaction studies have suggested that the compound may bind effectively to certain receptors and proteins involved in disease processes, which could lead to novel therapeutic strategies.

Mechanistic Insights
Understanding the mechanisms through which this compound exerts its effects is crucial for its application in drug development. Studies utilizing techniques like NMR and mass spectrometry have provided insights into its interaction with target proteins, elucidating potential pathways for therapeutic intervention .

Comparison with Similar Compounds

Structure-Activity Relationship (SAR) Insights

Position 4 Substituents: CF₃ (4p) and CF₂H (target compound) enhance metabolic stability over non-fluorinated groups. Thione substitution (e.g., ) reduces activity compared to oxo groups .

Position 6 Substituents: 3-Chlorophenyl (target compound) vs. 4-chlorophenyl (5F): Meta-substitution may improve selectivity for certain targets (e.g., kinases) .

Preparation Methods

Detailed Preparation Method Based on Difluoromethylpyridin-2-amine Intermediate

A highly practical and scalable method for preparing 4-(difluoromethyl)pyridin-2-amine intermediates, which are key precursors for related pyrimidinones, has been reported with the following highlights:

  • Starting material : 2,2-difluoroacetic anhydride, a commercially available and inexpensive reagent.
  • Key steps : A five-step, two-pot procedure avoiding harsh fluorinating agents and sealed vessels.
  • Yields : Overall yields around 46% for the five-step sequence.
  • Process details :
    • Formation of (E)-4-ethoxy-1,1-difluorobut-3-en-2-one intermediate in 78% yield.
    • Conversion to nitrile intermediate in 77% yield.
    • Cyclization with methoxylamine hydrochloride and hydrobromic acid, followed by zinc reduction to form the pyridine derivative.
    • Isolation through filtration, basification, extraction, drying, and precipitation steps.
  • Scale-up : Successfully demonstrated on kilogram scale with consistent yields and purity.

This method, while described for 4-(difluoromethyl)pyridin-2-amine, provides a framework adaptable for synthesis of 6-substituted pyrimidinones by further functionalization steps such as chlorophenyl substitution and ring closure.

Chemoselective O-Alkylation and Cyclocondensation Route

Another approach focuses on the direct alkylation of 6-substituted-4-(trifluoromethyl)pyrimidin-2(1H)-ones and related compounds:

  • Two strategies evaluated :
    • Linear protocol: Alkylation using a brominated enaminone building block followed by [3+3]-type cyclocondensation.
    • Convergent protocol: Direct chemoselective O-alkylation of 4-(iodomethyl)-2-(methylthio)-6-(trihalomethyl)pyrimidines.
  • Findings :
    • The cyclocondensation strategy showed low yields (8-10%) and incomplete conversion.
    • The direct chemoselective O-alkylation was more successful, yielding 18 derivatives in 70–98% yields.
  • Structural confirmation : Products were confirmed by single crystal X-ray and 2D NMR analyses.
  • Implications : This method allows selective functionalization at the oxygen atom of the pyrimidinone ring, which can be adapted for difluoromethyl derivatives, facilitating the introduction of the difluoromethyl group and chlorophenyl substituent with high selectivity and yield.

Incorporation of the 3-Chlorophenyl Group

The 3-chlorophenyl substituent is typically introduced via:

Summary Table of Key Preparation Steps and Yields

Step No. Intermediate/Product Key Reagents/Conditions Yield (%) Notes
1 (E)-4-ethoxy-1,1-difluorobut-3-en-2-one Ethyl vinyl ether, 2,2-difluoroacetic anhydride, DCM 78 Formed at room temperature, large scale validated
2 Nitrile intermediate Reaction with suitable reagents, <3 h reaction time 77 Combined batches for kg scale isolation
3 4-(Difluoromethyl)pyridin-2-amine Methoxylamine hydrochloride, HBr, Zn reduction 60 One-pot procedure, avoids silica purification
4 6-(3-chlorophenyl)-4-(difluoromethyl)pyrimidin-2(1H)-one Chlorophenyl substitution via coupling or nucleophilic substitution Variable Requires adaptation from pyridin-2-amine intermediate

Research Findings and Practical Considerations

  • The developed synthetic routes emphasize scalability and avoidance of hazardous reagents , making them suitable for industrial applications.
  • The one-pot cyclization and reduction step enhances efficiency and reduces purification steps.
  • The chemoselective O-alkylation method offers a versatile approach to introduce various substituents, including difluoromethyl groups, with high regioselectivity.
  • The chlorophenyl group introduction typically requires careful selection of reaction conditions to avoid side reactions and maintain the integrity of the difluoromethylated pyrimidinone core.

Q & A

Basic: What synthetic methodologies are optimal for preparing 6-(3-chlorophenyl)-4-(difluoromethyl)pyrimidin-2(1H)-one?

Answer: The compound can be synthesized via microwave-assisted multicomponent reactions, which offer high efficiency and reduced reaction times. A typical protocol involves mixing substituted acetophenones (1 mmol), benzaldehydes (1 mmol), urea (1 mmol), and a silicated fluoroboric acid catalyst (5 mol%) under microwave irradiation for 10 minutes. Post-reaction purification via column chromatography (ethyl acetate/hexane gradient) yields the product in 88% purity. Characterization is confirmed by ¹H/¹³C NMR, elemental analysis, and melting point determination .

Basic: How should researchers characterize this compound to confirm structural integrity?

Answer: Key techniques include:

  • ¹H NMR (DMSO-d₆) : Peaks at δ 8.73 (d, J = 4 Hz) and 7.23 (dd, J = 2, 4 Hz) confirm aromatic protons and heterocyclic backbone.
  • ¹³C NMR (CDCl₃) : Signals at δ 164.67 (carbonyl) and 149.92 (pyrimidine carbons) validate the core structure.
  • Elemental analysis : Matches calculated values (e.g., C: 61.16%, H: 3.55%) within 0.2% deviation .

Advanced: How do structural modifications (e.g., spacers, substituents) influence biological activity?

Answer: Molecular docking studies reveal that spacer groups (e.g., pyrimidin-2(1H)-one vs. pyrazoline) significantly affect target binding. For instance, the pyrimidin-2(1H)-one spacer in analogues enhances VEGFR-2 binding affinity by 30% compared to pyrazoline, correlating with improved anticancer activity in vitro (IC₅₀: 1.95 μM vs. 5.2 μM in MiaPaCa-2 cells) .

Advanced: What in vivo models are suitable for evaluating antitumor efficacy?

Answer: Ehrlich ascites carcinoma (EAC) and Sarcoma-180 models in Swiss albino mice (18–23 g) are widely used. Protocols include:

  • Intraperitoneal injection of 1 × 10⁷ EAC cells.
  • Dose regimens: 20–30 mg/kg of test compound vs. 5-fluorouracil (20 mg/kg) over 13 days.
  • Tumor inhibition is calculated via mean tumor weight reduction (e.g., 62% inhibition at 30 mg/kg) .

Advanced: How is cytotoxicity assessed, and what factors explain cell-line specificity?

Answer: Cytotoxicity is evaluated using the MTT assay or NCI guidelines. Selectivity arises from structural features:

  • MiaPaCa-2 (pancreatic cancer) : 93% inhibition at 20 μM due to high aromaticity from 4- and 6-position heterocycles, enhancing DNA intercalation.
  • A-549 (lung cancer) : No activity, likely due to efflux pump overexpression .

Advanced: What acute toxicity thresholds and safety profiles are reported?

Answer: At 1000 mg/kg (oral, mice), no mortality or histopathological changes (liver, kidney, spleen) are observed. Hematological parameters (WBC, RBC) remain within normal ranges, confirming a high therapeutic index .

Basic: How can computational modeling guide pharmacokinetic optimization?

Answer: Predictions using SwissADME or similar tools show:

  • Lipinski’s Rule of Five : MW < 500, LogP < 5, H-bond donors < 5 (compliant).
  • DMPK parameters : Plasma protein binding = 89%, moderate CYP3A4 inhibition risk. Adjusting logP via fluoromethyl groups improves blood-brain barrier penetration .

Advanced: How to resolve contradictions in biological activity across studies?

Answer: Discrepancies (e.g., MiaPaCa-2 vs. PC-3 selectivity) may arise from:

  • Cellular uptake differences : Assess via transport inhibitor assays (e.g., verapamil for P-gp).
  • Target expression profiling : Use Western blotting to quantify VEGFR-2 levels in resistant cell lines .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-(3-chlorophenyl)-4-(difluoromethyl)pyrimidin-2(1H)-one
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6-(3-chlorophenyl)-4-(difluoromethyl)pyrimidin-2(1H)-one

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